2,4,6-trichloro-N,N-dimethylaniline
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Overview
Description
2,4,6-Trichloro-N,N-dimethylaniline is an organic compound that belongs to the class of substituted anilines It is characterized by the presence of three chlorine atoms and two methyl groups attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
2,4,6-Trichloro-N,N-dimethylaniline can be synthesized through the chlorination of N,N-dimethylaniline. The process involves the reaction of N,N-dimethylaniline with chlorine gas in the presence of a suitable solvent such as carbon tetrachloride. The reaction is typically carried out under anhydrous conditions to prevent the formation of unwanted by-products .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
2,4,6-Trichloro-N,N-dimethylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound to its amine derivatives.
Substitution: Electrophilic substitution reactions are common due to the presence of chlorine atoms on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nitrating agents are employed under controlled conditions.
Major Products
The major products formed from these reactions include various substituted anilines, quinones, and amine derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2,4,6-Trichloro-N,N-dimethylaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes and pigments.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism by which 2,4,6-trichloro-N,N-dimethylaniline exerts its effects involves interactions with various molecular targets. The chlorine atoms and methyl groups on the benzene ring influence its reactivity and binding affinity to different substrates. The compound can participate in electrophilic aromatic substitution reactions, affecting the pathways and molecular targets involved .
Comparison with Similar Compounds
Similar Compounds
2,4,6-Trichloroaniline: Similar in structure but lacks the dimethylamino group.
N,N-Dimethylaniline: Lacks the chlorine atoms but has the dimethylamino group.
2,4-Dimethylaniline: Contains two methyl groups but lacks the chlorine atoms.
Uniqueness
2,4,6-Trichloro-N,N-dimethylaniline is unique due to the combination of chlorine atoms and dimethylamino groups on the benzene ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Properties
CAS No. |
35122-82-8 |
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Molecular Formula |
C8H8Cl3N |
Molecular Weight |
224.5 g/mol |
IUPAC Name |
2,4,6-trichloro-N,N-dimethylaniline |
InChI |
InChI=1S/C8H8Cl3N/c1-12(2)8-6(10)3-5(9)4-7(8)11/h3-4H,1-2H3 |
InChI Key |
HRWDWHWDUUWPSV-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=C(C=C(C=C1Cl)Cl)Cl |
Origin of Product |
United States |
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